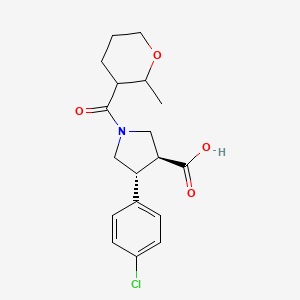![molecular formula C15H25NO5 B7341106 (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, also known as R-MK-4827, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making R-MK-4827 a potential therapeutic agent in cancer treatment.
Wirkmechanismus
PARP inhibitors, including (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, work by blocking the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, this compound has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid is its specificity for PARP enzymes. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, one limitation of this compound is its low solubility, which can limit its effectiveness in vivo. In addition, there is limited clinical data on the efficacy and safety of this compound in humans.
Zukünftige Richtungen
Future research on (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid could focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability. In addition, further studies could investigate the efficacy and safety of this compound in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could predict response to this compound, which could help guide patient selection for treatment.
Synthesemethoden
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 3-methoxycyclohexanone with ethyl chloroacetate, followed by the reaction with sodium hydroxide and 6-methylmorpholine-2-carboxylic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and prostate cancer. This compound has also been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib and veliparib.
Eigenschaften
IUPAC Name |
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-10-8-16(9-13(21-10)15(18)19)14(17)7-11-4-3-5-12(6-11)20-2/h10-13H,3-9H2,1-2H3,(H,18,19)/t10-,11?,12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXDXKJAKBMEW-IKWCTNDRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)CC2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)CC2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one](/img/structure/B7341033.png)

![[2-(3-fluorophenyl)morpholin-4-yl]-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]methanone](/img/structure/B7341061.png)
![[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341072.png)
![(3S,4R)-4-(4-chlorophenyl)-1-[2-(3-methoxycyclohexyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341078.png)

![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid](/img/structure/B7341101.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341119.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341147.png)
